molecular formula C9H11NO3 B8703974 Methyl 6-(methoxymethyl)nicotinate

Methyl 6-(methoxymethyl)nicotinate

Cat. No.: B8703974
M. Wt: 181.19 g/mol
InChI Key: PVAGPHAXPDDPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(methoxymethyl)nicotinate is a specialized nicotinate ester derivative designed for use as a key synthetic intermediate in advanced chemical and pharmaceutical research. This compound is of significant interest in medicinal chemistry for the construction of more complex molecules, particularly in the exploration of new active pharmaceutical ingredients (APIs). Its structure, featuring a methoxymethyl ether group on the pyridine ring, makes it a versatile building block for structure-activity relationship (SAR) studies, especially in areas where nicotinic acid derivatives have shown biological activity. Researchers value this reagent for its potential to introduce specific functional groups into a molecular scaffold, which can be critical for optimizing the potency and selectivity of candidate drugs. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 6-(methoxymethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-12-6-8-4-3-7(5-10-8)9(11)13-2/h3-5H,6H2,1-2H3

InChI Key

PVAGPHAXPDDPFR-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis of Nicotinate Esters

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Solubility Key Applications/Properties References
Methyl 6-(methoxymethyl)nicotinate Methoxymethyl C₉H₁₁NO₃ 197.19 Polar organic solvents Pharmaceutical intermediate, stable ester
Methyl 6-methylnicotinate Methyl C₈H₉NO₂ 151.16 DCM, polar aprotic CNS drug synthesis
Methyl 6-(trifluoromethyl)nicotinate Trifluoromethyl C₈H₆F₃NO₂ 205.14 Acetone, insoluble in water Bioactive molecule precursor
Methyl 6-(hydroxymethyl)nicotinate Hydroxymethyl C₈H₉NO₃ 167.16 Polar solvents Functionalization precursor

Q & A

Q. What are the established synthetic methodologies for Methyl 6-(methoxymethyl)nicotinate, and what factors influence reaction yield and purity?

The compound is synthesized via esterification of 6-(methoxymethyl)nicotinic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Reaction conditions such as temperature (60–80°C reflux), solvent choice (anhydrous methanol), and stoichiometric ratios are critical. Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Yield optimization requires inert atmospheres to prevent hydrolysis of the ester group .

Q. How is the structure of this compound characterized in synthetic chemistry research?

Structural confirmation relies on ¹H/¹³C NMR to identify the methoxymethyl (-OCH₂OCH₃) and ester (-COOCH₃) groups. Mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 226.0845 for C₁₀H₁₂NO₄). IR spectroscopy detects C=O stretching (~1700 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹). X-ray crystallography resolves stereoelectronic effects, such as the planarity of the pyridine ring and substituent orientation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include:

  • Solubility : Soluble in polar aprotic solvents (DMSO, acetone) but poorly in water (<1 mg/mL).
  • LogP : ~1.2 (indicating moderate lipophilicity for cellular uptake).
  • Melting point : 98–102°C (determined via differential scanning calorimetry). These parameters guide solvent selection for in vitro assays (e.g., DMSO stock solutions diluted in PBS) and stability studies under varying pH .

Advanced Research Questions

Q. What role does the methoxymethyl group play in the compound's reactivity and biological activity?

The methoxymethyl (-OCH₂OCH₃) group:

  • Enhances lipophilicity , improving blood-brain barrier penetration (logP increased by ~0.5 vs. unsubstituted nicotinate).
  • Acts as an electron-donating group , stabilizing carbocation intermediates in nucleophilic aromatic substitution.
  • Modulates biological activity by altering binding affinity to enzymes (e.g., CYP450 isoforms) and receptors (e.g., GABAₐ). Comparative SAR studies with analogs (e.g., methyl vs. trifluoromethyl substituents) reveal its role in reducing metabolic clearance .

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

Contradictions often arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Metabolic interference : Use liver microsome stability assays to identify active metabolites.
  • Structural analogs : Perform meta-analyses of IC₅₀ values across studies to isolate substituent effects. For example, replacing methoxymethyl with a chlorine atom may shift activity from antimicrobial to antiviral .

Q. What strategies are employed to modify this compound for targeted drug delivery systems?

Strategies include:

  • Prodrug design : Hydrolyze the ester to 6-(methoxymethyl)nicotinic acid, then conjugate to PEGylated nanoparticles for sustained release.
  • Receptor targeting : Attach folate or peptide ligands via amide coupling to enhance tumor-specific uptake.
  • Crystallization : Co-crystallize with cyclodextrins to improve aqueous solubility for intravenous administration .

Methodological Considerations

  • Synthetic Optimization : Use DoE (Design of Experiments) to evaluate temperature, catalyst loading, and solvent effects on yield .
  • Biological Assays : Pair in vitro enzyme inhibition (e.g., IC₅₀ in kinase assays) with in silico docking (AutoDock Vina) to validate binding modes .
  • Analytical Validation : Cross-validate HPLC purity data with LC-MS to detect trace impurities affecting bioactivity .

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